SU5205

Description

Structure

3D Structure

Properties

IUPAC Name |

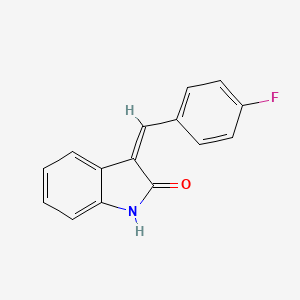

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIERHADIMMFZNE-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SU5205

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5205 is a synthetic, small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. The document summarizes its inhibitory potency, explores the downstream signaling consequences of VEGFR-2 blockade, and provides standardized protocols for relevant in vitro assays. This guide is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR, or FLK-1), represent a central signaling axis in the regulation of angiogenesis. Consequently, the inhibition of VEGFR-2 has been a major focus of anti-cancer drug development. This compound is an oxindole-based compound identified as an inhibitor of VEGFR-2, playing a role in the investigation of anti-angiogenic therapies. This document provides a detailed examination of its mechanism of action.

Biochemical Activity and Potency

This compound functions as a direct inhibitor of the VEGFR-2 tyrosine kinase. It exerts its effect by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are crucial metrics for quantifying its efficacy.

| Assay Type | Target/Process | IC50 Value | Reference |

| In Vitro Kinase Assay | VEGFR-2 (FLK-1) | 9.6 µM | [1] |

| Cell-Based Proliferation Assay | VEGF-induced endothelial mitogenesis | 5.1 µM | [1] |

Table 1: Summary of this compound In Vitro Potency

Cellular Mechanism of Action

By inhibiting VEGFR-2, this compound disrupts the signaling cascade initiated by VEGF, leading to a range of anti-angiogenic effects at the cellular level. The primary cellular targets of this compound are endothelial cells, where VEGFR-2 is predominantly expressed.

Inhibition of Downstream Signaling Pathways

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, activating multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and permeability. This compound's blockade of VEGFR-2 phosphorylation is expected to inhibit these key signaling cascades. While specific studies detailing the effects of this compound on all downstream effectors are not extensively available in the public domain, the established VEGFR-2 signaling pathway allows for a clear inference of its mechanistic consequences.

Key downstream pathways anticipated to be inhibited by this compound include:

-

Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.

-

PI3K - Akt Pathway: This cascade is critical for endothelial cell survival and nitric oxide production.

-

p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

-

FAK/Src Family Kinases: These are involved in cell adhesion, migration, and survival.

Figure 1: this compound Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol describes a method to determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant VEGFR-2 kinase, and the substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental Workflow for In Vitro Kinase Assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

VEGF

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal proliferation.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) in the presence of a stimulating concentration of VEGF. Include control wells with no VEGF and no this compound.

-

Incubate the plates for a period that allows for measurable proliferation (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental Workflow for MTT Cell Proliferation Assay.

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's mechanism of action requires an assessment of its selectivity across the human kinome. While this compound is primarily characterized as a VEGFR-2 inhibitor, its activity against other kinases has not been extensively reported in publicly available literature. Kinase panel screening, such as that offered by various commercial services (e.g., KINOMEscan®), is the standard method for determining a compound's selectivity. Such a screen would provide valuable data on potential off-target effects and could reveal additional mechanisms contributing to its overall biological activity. In the absence of specific public data for this compound, it is recommended that researchers perform such profiling to fully characterize its selectivity.

In Vivo Studies

Detailed in vivo studies characterizing the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in preclinical cancer models are not widely available in the peer-reviewed literature. Such studies would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice. The administration of this compound would be evaluated for its ability to inhibit tumor growth, and this would often be correlated with markers of angiogenesis within the tumor.

Conclusion

This compound is a well-characterized inhibitor of VEGFR-2, a critical mediator of angiogenesis. Its mechanism of action is centered on the direct inhibition of the VEGFR-2 kinase activity, leading to the suppression of VEGF-driven endothelial cell proliferation and other pro-angiogenic processes. The provided quantitative data on its inhibitory potency and the detailed experimental protocols offer a solid foundation for its use as a research tool in the study of angiogenesis and the development of anti-cancer therapeutics. Further investigation into its broader kinase selectivity profile and its efficacy in in vivo models would provide a more complete understanding of its therapeutic potential and limitations.

References

SU5205: A Technical Guide for Researchers on a VEGFR2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SU5205, a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document consolidates key data on its mechanism of action, biochemical activity, and relevant experimental methodologies.

Introduction

This compound is an oxindole-based compound identified as a potent inhibitor of VEGFR2, a receptor tyrosine kinase centrally involved in angiogenesis—the formation of new blood vessels.[1][2][3][4][5][6][7] VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Flk-1, is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4][5] Dysregulation of the VEGFR2 signaling pathway is a hallmark of numerous pathologies, particularly cancer, where it fuels tumor growth and metastasis. Small molecule inhibitors like this compound that target the ATP-binding site of the VEGFR2 kinase domain are therefore valuable tools for both basic research and as scaffolds for the development of anti-angiogenic therapies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase. Upon binding of the VEGF-A ligand, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event activates the kinase domain and creates docking sites for downstream signaling proteins, initiating a cascade of intracellular events.[3][4] this compound occupies the ATP-binding pocket of the VEGFR2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[8][9]

Computational docking and molecular dynamics simulations suggest that this compound, like other 2-indolinone derivatives, establishes key interactions within the kinase hinge region.[8][9] The potency of its binding is largely governed by van der Waals contacts.[8][9]

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

discovery and chemical properties of SU5205

An In-depth Technical Guide to SU5205: Discovery and Chemical Properties

This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, a synthetic oxindole derivative. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.

Discovery and Development

Chemical Properties

This compound is a small molecule with a molecular formula of C15H10FNO and a molecular weight of 239.24 g/mol . Its chemical structure consists of an indolin-2-one core substituted with a 4-fluorobenzylidene group at the 3-position. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one |

| Synonyms | SU-5205, 3-(4-fluorobenzylidene)oxindole |

| CAS Number | 3476-86-6 |

| Molecular Formula | C15H10FNO |

| Molecular Weight | 239.24 g/mol |

| Appearance | Off-White to Pale Brown Solid |

| Melting Point | >130°C (decomposition)[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Insoluble in Water[1][2] |

| Storage | Store lyophilized at -20°C. In solution, store at -20°C. |

Biological Activity and Mechanism of Action

This compound primarily functions as an inhibitor of VEGFR2 (also known as KDR or Flk-1), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. By binding to the ATP-binding pocket of the VEGFR2 kinase domain, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

Kinase Inhibition Profile

| Target | IC50 (μM) | Assay Type |

| VEGFR2 | 9.6 | Cell-free |

| VEGF-induced endothelial mitogenesis | 5.1 | Cell-based |

Signaling Pathways

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization of the receptor and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways that are critical for endothelial cell function. This compound, by inhibiting VEGFR2 kinase activity, blocks these downstream events.

VEGFR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols based on common methodologies for this class of compounds.

Synthesis of 3-(4-fluorobenzylidene)indolin-2-one (this compound)

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between oxindole and 4-fluorobenzaldehyde.[8]

General Synthesis Workflow for this compound

Materials:

-

Oxindole

-

4-Fluorobenzaldehyde

-

Ethanol (or other suitable solvent)

-

Piperidine (or other suitable base)

Procedure:

-

Dissolve equimolar amounts of oxindole and 4-fluorobenzaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 3-(4-fluorobenzylidene)indolin-2-one.

VEGFR2 Kinase Inhibition Assay

A common method to determine the in vitro inhibitory activity of a compound against VEGFR2 is a kinase activity assay, often utilizing a luminescent or fluorescent readout.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing MgCl2, MnCl2, DTT, etc.)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a multi-well plate, add the kinase substrate and the diluted this compound or vehicle control (DMSO).

-

Add the recombinant VEGFR2 kinase to each well and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

The effect of this compound on endothelial cell proliferation can be assessed using various methods, such as the MTT or MTS assay, which measures metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

-

Endothelial cell growth medium (e.g., EGM-2)

-

This compound (dissolved in DMSO)

-

VEGF (as a mitogen)

-

MTT or MTS reagent

-

96-well cell culture plates

Procedure:

-

Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a basal medium with reduced serum for several hours.

-

Treat the cells with serial dilutions of this compound or vehicle control in the presence or absence of VEGF.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or MTS reagent to each well and incubate for a few hours until a color change is observed.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for investigating the therapeutic potential of inhibiting this pathway. Its well-defined chemical structure and primary mechanism of action make it a useful probe for in vitro and in vivo studies. Further research to elucidate its full kinase selectivity profile and to explore its efficacy in various disease models will continue to enhance our understanding of its biological activities and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

SU5205: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5205, a member of the indolin-2-one class of small molecules, is recognized primarily for its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound, based on currently available data. It includes a summary of its known inhibitory concentrations, detailed hypothetical protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis. VEGFR2 (also known as KDR or Flk-1), a receptor tyrosine kinase, is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Consequently, inhibitors of VEGFR2 have been a major focus of anti-cancer drug development.

This compound, chemically known as 3-(4-fluorobenzylidene)indolin-2-one, is a synthetic small molecule inhibitor that has been identified as an antagonist of VEGFR2 activity. Its indolin-2-one core structure is a common scaffold in many kinase inhibitors.[1] Understanding the precise kinase inhibition profile and target specificity of this compound is crucial for its potential application as a research tool and for the development of more potent and selective therapeutic agents.

Kinase Inhibition Profile

| Target | IC50 (µM) | Assay Type | Reference |

| VEGFR2 (FLK-1) | 9.6 | Biochemical Kinase Assay | [2] |

| VEGF-induced endothelial mitogenesis | 5.1 | Cell-based Assay | [2] |

Note: The broader kinase selectivity profile of this compound has not been extensively published. Studies on other indolin-2-one derivatives suggest potential off-target activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][3][4]

Target Specificity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR2 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways. This blockade of VEGFR2 signaling leads to the inhibition of endothelial cell proliferation and migration, key events in angiogenesis. The interaction of this compound with the ATP binding pocket is a common mechanism for many kinase inhibitors of the indolin-2-one class.[3]

VEGFR2 Signaling Pathway

The following diagram illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies for kinase inhibitor profiling.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human VEGFR2 kinase (e.g., from BPS Bioscience, Cat. No. 40301)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the VEGFR2 enzyme and the substrate in kinase assay buffer.

-

Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cell-Based VEGF-Induced Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Starvation medium (e.g., EBM-2 with 0.5% FBS)

-

Recombinant human VEGF-A

-

This compound stock solution (in DMSO)

-

Cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)

-

96-well clear-bottom plates, tissue culture treated

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader with absorbance detection

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

-

Starvation: Replace the growth medium with starvation medium and incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of this compound in starvation medium.

-

Aspirate the starvation medium from the cells and add the this compound dilutions.

-

Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.

-

-

Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

-

Proliferation Measurement:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Conclusion

This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for serving as a reference compound in the development of novel kinase inhibitors. Its primary mechanism of action is the ATP-competitive inhibition of VEGFR2, leading to the suppression of VEGF-induced endothelial cell proliferation. While its specificity profile is not fully elucidated in publicly available literature, its indolin-2-one scaffold suggests potential interactions with other related kinases. Further comprehensive kinase profiling would be beneficial to fully characterize its selectivity and potential off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar kinase inhibitors.

References

- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: SU5205 and its Inhibition of VEGFR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of SU5205 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This document details the compound's potency, the experimental methodology for its determination, and the critical signaling pathway it modulates.

Quantitative Data Summary

The inhibitory potency of this compound against VEGFR2 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR2 by 50%.

| Compound | Target | IC50 Value | Assay Type |

| This compound | VEGFR2 (FLK-1) | 9.6 µM | Cell-free kinase assay[1][2][3][4] |

VEGFR2 Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical VEGFR2 signaling cascade, which is initiated by the binding of Vascular Endothelial Growth Factor (VEGF). This pathway is crucial for endothelial cell proliferation, migration, and survival, all critical processes in angiogenesis. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR2 and thus inhibiting downstream signaling.

Caption: VEGFR2 signaling cascade and the inhibitory action of this compound.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

The following protocol outlines a representative method for determining the IC50 value of this compound for VEGFR2 in a cell-free enzymatic assay. This is a synthesized protocol based on standard industry practices for such determinations.

Objective: To measure the in vitro inhibitory activity of this compound against the recombinant human VEGFR2 kinase domain.

Materials:

-

Enzyme: Recombinant human VEGFR2 (KDR) kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Hardware: 96-well white plates, multichannel pipettes, and a luminescence plate reader.

Workflow:

Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare working solutions of the recombinant VEGFR2 enzyme, the poly(Glu, Tyr) substrate, and ATP in the kinase assay buffer at their optimal concentrations.

-

-

Assay Plate Setup:

-

Add the diluted this compound solutions to the wells of a 96-well plate.

-

Include wells for a positive control (containing vehicle, typically DMSO, instead of the inhibitor) and a negative control (containing assay buffer instead of the enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Add the prepared VEGFR2 enzyme solution to all wells except for the negative control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

-

-

Kinase Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions to all wells.

-

Incubate the plate at 30°C for a specified duration, typically 30 to 60 minutes, to allow for the phosphorylation of the substrate.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ATP remaining in each well by adding a luminescence-based detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

The luminescence readings are converted to percent inhibition relative to the positive control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

The Structural Basis of SU5205 Binding to the FLK-1 Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural basis for the binding of the small molecule inhibitor SU5205 to the Fetal Liver Kinase-1 (FLK-1), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a critical mediator of angiogenesis, FLK-1 is a key target in oncology. Understanding the precise molecular interactions between inhibitors like this compound and the FLK-1 kinase domain is paramount for the rational design of next-generation anti-angiogenic therapies. This document synthesizes data from molecular modeling studies to elucidate the binding mode of this compound, presents quantitative binding data, and provides detailed experimental protocols relevant to the study of this interaction.

Introduction to FLK-1 (VEGFR-2) and this compound

FLK-1 is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis. Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), FLK-1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/FLK-1 signaling pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.

This compound is an indolin-2-one derivative that has been identified as an inhibitor of the FLK-1 kinase. It functions by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing its phosphorylation and subsequent activation. While structurally similar to other inhibitors like Semaxanib (SU5416), this compound exhibits a more moderate inhibitory activity.[1]

Structural Basis of this compound Binding to the FLK-1 Kinase Domain

In the absence of a publicly available co-crystal structure of this compound in complex with FLK-1, the structural understanding of their interaction relies heavily on computational methods such as molecular docking and molecular dynamics simulations. These studies predict that this compound, like other indolin-2-one inhibitors, binds to the ATP-binding pocket of the FLK-1 kinase domain.

The binding is characterized by a specific set of hydrogen bonds and hydrophobic interactions. The oxindole core of this compound is predicted to form crucial hydrogen bonds with the hinge region of the kinase domain. Specifically, interactions with the backbone amide of Cysteine 919 and the side chain of Glutamate 917 are anticipated to anchor the inhibitor in the active site.[2]

In addition to these key hydrogen bonds, the potency of this compound is influenced by van der Waals and hydrophobic interactions with several residues within the ATP-binding pocket.[1] These include Leucine 840, Valine 848, Alanine 866, Lysine 868, Valine 899, Phenylalanine 918, Glycine 922, Asparagine 923, and Phenylalanine 1047 .[2] The 4'-fluorobenzylidene moiety of this compound is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity. Molecular dynamics simulations suggest that while this compound occupies the same general orientation as more potent inhibitors, the hydrophobic pocket may be more exposed to the solvent when complexed with this compound, potentially explaining its lower inhibitory activity.[1]

Quantitative Data

The inhibitory activity of this compound against FLK-1 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (µM) |

| This compound | FLK-1/VEGFR-2 | Cell-free kinase assay | 9.6 |

Data compiled from publicly available sources.

FLK-1 (VEGFR-2) Signaling Pathway

The binding of VEGF to FLK-1 triggers a complex downstream signaling network that is crucial for angiogenesis. Understanding this pathway provides context for the mechanism of action of inhibitors like this compound.

Experimental Protocols

In Vitro FLK-1 (VEGFR-2) Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 value of an inhibitor against the FLK-1 kinase.

Materials:

-

Recombinant human FLK-1 (VEGFR-2) kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test inhibitor)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer with a constant concentration of DMSO (e.g., 1%).

-

In a 96-well plate, add the kinase buffer, the Poly(Glu, Tyr) substrate, and the serially diluted this compound.

-

Add the recombinant FLK-1 kinase to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for FLK-1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Co-crystallization of FLK-1 with this compound (General Protocol)

This protocol outlines the general steps for obtaining a co-crystal structure of a kinase with a small molecule inhibitor.

Materials:

-

Purified, homogenous FLK-1 kinase domain protein

-

This compound

-

Crystallization screens (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Microscopes for crystal visualization

-

Cryoprotectant solutions

-

Synchrotron X-ray source

Procedure:

-

Complex Formation: Incubate the purified FLK-1 kinase domain with a molar excess of this compound (typically 2-5 fold) for a sufficient time to allow for complex formation.

-

Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex. This involves mixing the complex with a variety of crystallization solutions and allowing for vapor diffusion to occur.

-

Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the best-diffracting crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

X-ray Diffraction Data Collection: Flash-cool the cryo-protected crystal in a stream of liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase domain structure as a search model. Refine the model against the experimental data to obtain the final structure of the FLK-1-SU5205 complex.

Conclusion

The inhibition of FLK-1 by this compound is a well-documented example of competitive ATP binding. While a definitive co-crystal structure is not publicly available, molecular modeling studies provide a robust hypothesis for the binding mode, highlighting key hydrogen bonding and hydrophobic interactions within the kinase domain's active site. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery, facilitating further investigation into the structure-activity relationships of FLK-1 inhibitors and the development of more potent and selective therapeutic agents.

References

SU5205: A Technical Guide to its Inhibition of Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5205 is a synthetic small molecule inhibitor that has been identified as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates the downstream signaling cascades that lead to endothelial cell proliferation, a critical step in the formation of new blood vessels. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on endothelial cell proliferation, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for embryonic development, tissue repair, and wound healing. However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Vascular Endothelial Growth Factor (VEGF) and its primary receptor on endothelial cells, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of this process. The binding of VEGF to VEGFR-2 initiates a phosphorylation cascade that activates multiple downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.

Small molecule inhibitors targeting the VEGFR-2 kinase domain have emerged as a promising therapeutic strategy to inhibit pathological angiogenesis. This compound is one such molecule, a member of the oxindole family of compounds, that has been shown to selectively inhibit VEGFR-2 kinase activity. This guide will delve into the technical details of this compound's anti-proliferative effects on endothelial cells.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR-2 tyrosine kinase. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling events. The abrogation of VEGFR-2 signaling leads to a halt in the cellular processes that drive angiogenesis.

Quantitative Data on Endothelial Cell Proliferation Inhibition

The potency of this compound in inhibiting endothelial cell proliferation has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Cell Type | Assay | IC50 Value | Reference |

| VEGFR-2 Kinase Inhibition | - | In vitro kinase assay | 9.6 µM | [1][2] |

| VEGF-induced Mitogenesis | Endothelial Cells | Proliferation Assay | 5.1 µM | [2] |

Note: this compound is structurally similar to Semaxanib (SU5416) but is reported to be significantly less effective as a VEGFR-2 inhibitor.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on endothelial cell proliferation and VEGFR-2 signaling.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A (165)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 supplemented with 10% FBS. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Serum Starvation: The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours.

-

Treatment: Prepare serial dilutions of this compound in basal medium. Add the different concentrations of this compound to the wells, followed by stimulation with a final concentration of 20 ng/mL of VEGF-A. Include appropriate controls: vehicle control (DMSO), cells with VEGF-A only, and cells without VEGF-A.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the VEGF-A stimulated control. Plot the percentage inhibition against the log of this compound concentration to determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage inhibition against the log of this compound concentration.

Western Blot Analysis of VEGFR-2 Signaling Pathway

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the VEGFR-2 signaling cascade.

Materials:

-

HUVECs

-

EGM-2 and basal medium

-

Recombinant Human VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Culture and serum-starve HUVECs as described in the proliferation assay protocol. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HUVECs

-

EGM-2 and basal medium

-

Recombinant Human VEGF-A

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HUVECs and treat them with this compound and VEGF-A as described in the proliferation assay for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Signaling Pathways and Experimental Workflows

To better understand the complex processes involved, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for screening for novel anti-angiogenic compounds. Its ability to inhibit endothelial cell proliferation by directly targeting the VEGFR-2 kinase provides a clear mechanism of action. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the anti-proliferative effects of this compound and other potential inhibitors in a preclinical setting. Further studies are warranted to explore the full therapeutic potential of this compound and similar compounds in diseases characterized by pathological angiogenesis.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on SU5205 in Cancer Biology: A Technical Guide

Introduction

SU5205 is an oxindole-based small molecule compound identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[1][2] Its foundational role in cancer biology research stems from its ability to selectively target a key signaling pathway essential for angiogenesis—the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic agents like this compound critical tools for studying cancer progression and developing novel therapeutics. This technical guide provides an in-depth overview of the core research on this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%. The key inhibitory activities of this compound are summarized below.

| Target/Process | Assay Type | IC50 Value | Reference |

| VEGFR2 (FLK-1) Kinase Activity | Cell-free kinase assay | 9.6 µM | [1][2] |

| VEGF-induced Endothelial Mitogenesis | Cell-based proliferation assay | 5.1 µM | [1] |

Table 1: Summary of IC50 values for this compound.

For context, this compound is structurally similar to Semaxanib (SU5416), another VEGFR2 inhibitor, but is noted to be significantly less potent, with SU5416 being approximately 87 times more effective in inhibiting VEGFR2.[3] This has positioned this compound primarily as a valuable research compound and a structural template for the development of more potent analogs.

Mechanism of Action: Inhibition of VEGFR2 Signaling

The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site within the catalytic domain of the VEGFR2 tyrosine kinase.[4] This action prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

The VEGFR2 Signaling Pathway:

-

Ligand Binding: VEGF-A binds to the extracellular domain of VEGFR2, inducing receptor dimerization.

-

Receptor Activation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.

-

Downstream Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, activating multiple downstream pathways critical for angiogenesis, including:

This compound directly blocks the second step, preventing the kinase from utilizing ATP and halting all subsequent downstream signaling events.

Experimental Protocols

The characterization of this compound and similar kinase inhibitors relies on a series of standardized in vitro assays.

Cell-Free VEGFR2 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR2 kinase domain, independent of cellular processes.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR2 kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer containing MgCl2 and MnCl2.

-

Inhibitor Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]ATP is used for detection.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

-

Detection: Transfer the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Endothelial Proliferation Assay (MTT Assay)

This assay assesses the ability of this compound to inhibit the proliferative effect of VEGF on endothelial cells.

Methodology:

-

Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates in their standard growth medium and allow them to adhere overnight.

-

Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.

-

Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include control wells with no VEGF and wells with VEGF plus vehicle (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control wells and calculate the percentage of inhibition of VEGF-induced proliferation to determine the IC50 value.

Western Blot for Phospho-VEGFR2 and Downstream Targets

This technique is used to confirm that this compound inhibits the phosphorylation of VEGFR2 and downstream signaling proteins like ERK in a cellular context.

Methodology:

-

Cell Treatment: Culture HUVECs to near-confluency, starve them as described above, and pre-treat with this compound or vehicle.

-

Stimulation: Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce rapid receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity will show a dose-dependent decrease in phosphorylated proteins in the this compound-treated samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | VEGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 3. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 6. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systems Pharmacology–Based Dissection of Anti-Cancer Mechanism of Traditional Chinese Herb Saussurea involucrata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Role of calcium signal in apoptosis and protective mechanism of colon cancer cell line SW480 in response to 5-aminolevulinic acid-photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SU5205 Protocol for In Vitro Cell-Based Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5205 is a synthetic compound that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). As a tyrosine kinase inhibitor, this compound plays a crucial role in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis. By targeting the ATP-binding site of VEGFR2's cytoplasmic domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, making this compound a valuable tool for in vitro studies in cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in various in vitro cell-based assays, including the assessment of cell viability, apoptosis, and the analysis of VEGFR2 signaling pathways.

Mechanism of Action

VEGF, upon binding to its receptor VEGFR2, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote angiogenesis. The primary pathways activated downstream of VEGFR2 include the Ras/MAPK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival. This compound competitively binds to the ATP pocket of the VEGFR2 tyrosine kinase domain, preventing this initial autophosphorylation and thereby inhibiting all subsequent downstream signaling events.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the known IC50 values for this compound.

| Target/Process | Cell Line/System | IC50 Value (µM) | Assay Type |

| VEGFR2 (Flk-1) Kinase Activity | Enzyme Assay | 9.6[1] | Kinase Assay |

| VEGF-induced Endothelial Mitogenesis | Endothelial Cells | 5.1[1] | Mitogenesis Assay |

Physicochemical Properties

| Property | Value/Information | Notes |

| Solubility | Soluble in DMSO. | Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in cell culture medium. |

| In Vitro Stability | Data not readily available. | The stability of this compound in cell culture medium at 37°C should be determined experimentally. Factors such as pH and serum concentration can affect compound stability. |

| Cell Permeability | Data not readily available. | Cell permeability can be assessed using in vitro models such as the Caco-2 permeability assay. This is particularly relevant for understanding drug absorption and transport. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to detect apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Target cancer cell lines

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Calculate the percentage of apoptotic cells for each treatment condition.

Western Blot Analysis of VEGFR2 Signaling

This protocol is for analyzing the effect of this compound on the phosphorylation of VEGFR2 and its downstream targets like Akt and ERK.

Materials:

-

Target endothelial or cancer cell lines expressing VEGFR2

-

This compound

-

VEGF-A

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include vehicle and untreated controls.

-

Cell Lysis: Place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Mandatory Visualizations

VEGFR2 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits VEGFR2 signaling and downstream pathways.

Experimental Workflow for In Vitro Cell-Based Assays with this compound

Caption: General workflow for this compound in vitro cell-based assays.

References

Application Notes and Protocols for SU5205 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5205 is a synthetic compound that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). With an IC50 of 9.6 μM for VEGFR2, this compound is a valuable tool in studying angiogenesis, the process of new blood vessel formation, which is crucial in both normal physiological processes and in pathological conditions such as cancer.[1][2][3] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3476-86-6 | [1][2][4] |

| Molecular Formula | C₁₅H₁₀FNO | [2][5] |

| Molecular Weight | 239.24 g/mol | [2] |

| Purity | >98% (batch specific) | [1] |

| IC50 | 9.6 μM for VEGFR2 (Flk-1) | [1][2][3] |

| Solubility | In DMSO: 43 mg/mL (179.73 mM) or higher (up to 250 mg/mL reported) In Ethanol: 3 mg/mL (12.53 mM) In Water: Insoluble | [2][5] |

Experimental Protocols

Materials

-

This compound powder (lyophilized)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which could affect its stability and weighing accuracy.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

-

Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 1 mL × 239.24 g/mol = 2.3924 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.

-

Solubilization: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[1][2]

-

Storage: Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1][2]

Working Solution Preparation

To prepare a working solution for your experiment, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(10 mM) × V₁ = (10 µM) × (1 mL)

-

(10,000 µM) × V₁ = (10 µM) × (1000 µL)

-

V₁ = 1 µL

-

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired medium or buffer.

Note: The final concentration of DMSO in your working solution should be kept low (typically <0.1%) as it can be toxic to cells at higher concentrations. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

Visualizations

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR2 autophosphorylation.

Caption: Workflow for the preparation of this compound stock solution.

References

SU5205 solubility in DMSO and other solvents

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility of SU5205, protocols for its preparation and use in common laboratory applications, and an overview of its mechanism of action.

Introduction